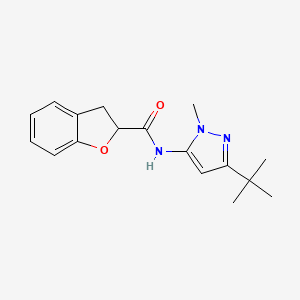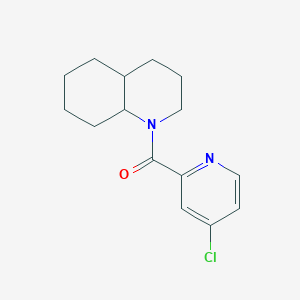
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide, also known as Ro 64-6198, is a synthetic compound that has been extensively studied for its potential therapeutic uses. This compound belongs to the class of pyrrole carboxamides and has been found to have a wide range of biochemical and physiological effects.
作用機序
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 exerts its effects by inhibiting FAAH, which leads to an increase in the levels of endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body, leading to a range of physiological effects. By increasing the levels of endocannabinoids, 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has been found to have analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, reducing both acute and chronic pain. 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has also been found to have anxiolytic effects, reducing anxiety-like behaviors in animal models. Additionally, 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has been found to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in physiological processes. 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has also been found to have good pharmacokinetic properties, making it suitable for use in animal models. However, 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has some limitations for use in lab experiments. It has been found to have some off-target effects, which may complicate the interpretation of results. Additionally, 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198. One area of research is to further investigate its potential therapeutic uses. 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has been found to have analgesic, anxiolytic, and anti-inflammatory effects, but its potential uses in the treatment of specific diseases have not yet been fully explored. Another area of research is to develop more potent and selective inhibitors of FAAH, which may have even greater therapeutic potential. Additionally, more research is needed to fully understand the mechanisms of action of 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 and its effects on endocannabinoid signaling in the body.
合成法
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 is synthesized through a multistep process that involves the reaction of 4-chloropyrrole-2-carboxylic acid with N-methyl-N-(1-phenylethyl)amine. The resulting product is then subjected to further purification and isolation steps to obtain the final product. This synthesis method has been optimized to produce 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 in high yields and purity.
科学的研究の応用
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 has been extensively studied for its potential therapeutic uses. It has been found to be a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that is responsible for the breakdown of endocannabinoids, which are natural compounds that play a role in pain, mood, and appetite regulation. By inhibiting FAAH, 4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide 64-6198 increases the levels of endocannabinoids in the body, leading to a range of physiological effects.
特性
IUPAC Name |
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-10(11-6-4-3-5-7-11)17(2)14(18)13-8-12(15)9-16-13/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAVSSMBBFJZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-N-(1-phenylethyl)-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)







![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)